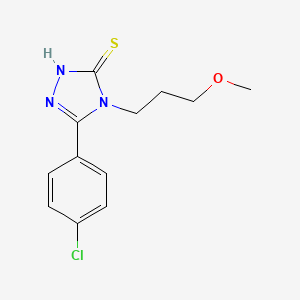

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-isothiocyanato-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C11H11NO4S . It has an average mass of 253.274 Da and a monoisotopic mass of 253.040878 Da .

Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of approximately 406.0° C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 , and the predicted refractive index is n 20D 1.54 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Molecular Conformation The molecular structure of compounds like Methyl 2-isothiocyanato-4,5-dimethoxybenzoate, specifically 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, shows nearly planar structures. The methyl and carboxylic acid groups in these molecules lie out of the molecular plane due to steric interactions. Notably, 2,5-dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between the carboxylic acid group and the O atom of the methoxy group in the 2-position (Barich et al., 2004).

Interaction and Reactivity

Reactivity with Superelectrophilic Compounds The reactivity of molecules like 2-aminothiazoles, which are somewhat related in structure to this compound, has been studied with superelectrophilic compounds. These molecules exhibit a higher nitrogen basicity than anilines and preferentially behave as carbon rather than nitrogen nucleophiles in certain reactions (Forlani et al., 2006).

Modification of Chitosan Chitosan derivatives, such as methylated N-(4-N,N-dimethylaminobenzyl) chitosan, have been modified to enhance paracellular permeability across intestinal epithelial cells (Caco-2). These studies are relevant as they demonstrate the potential of certain methylated compounds in increasing cell permeability, which might be of interest in the context of drug delivery systems (Kowapradit et al., 2008).

Synthetic Applications

Synthesis of Phthalic Anhydride The synthesis of 3,5-dimethoxyphthalic anhydride involved alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate with chloral hydrate. This synthesis demonstrates the potential use of methylated benzoates in creating precursors for more complex chemical entities, which could be relevant for this compound as well (Liu Zuliang, 2007).

Biological Interactions

Interaction with Proteins A study investigating the interaction between an anesthetic analogue, methyl 2-amino-4,5-dimethoxybenzoate (ADMB), and the human serum albumin (HSA) protein, highlighted the photophysical changes due to their hydrophobicity and confinement. This interaction might provide insights into how similar compounds, like this compound, could interact with biological molecules (Tormo et al., 2008).

Safety and Hazards

The safety data sheet for “Methyl 2-isothiocyanato-4,5-dimethoxybenzoate” suggests that it should be stored at room temperature . It is classified as dangerous with a signal word of “Danger” and is classified under class 8,6.1 . Precautionary statements include avoiding dust formation and breathing vapors, mist, or gas .

Eigenschaften

IUPAC Name |

methyl 2-isothiocyanato-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPMBOPZUDGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)

![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)